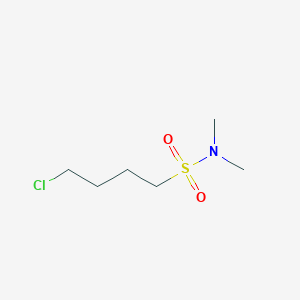

4-chloro-N,N-dimethylbutane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14ClNO2S |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

4-chloro-N,N-dimethylbutane-1-sulfonamide |

InChI |

InChI=1S/C6H14ClNO2S/c1-8(2)11(9,10)6-4-3-5-7/h3-6H2,1-2H3 |

InChI Key |

KNFBLCONBPOPOK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N,n Dimethylbutane 1 Sulfonamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis of 4-chloro-N,N-dimethylbutane-1-sulfonamide typically involves the formation of the sulfonamide bond as a key step, starting from precursors that already contain the chloro-functionalized butane (B89635) chain.

Precursor Chemistry and Reaction Pathways

The primary precursor for the direct synthesis of this compound is 4-chlorobutane-1-sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can be synthesized through several established routes researchgate.net.

One common method for the preparation of 4-chlorobutane-1-sulfonyl chloride involves the reaction of 4-chlorobutane-1-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride researchgate.net. Another synthetic pathway starts from 1,4-butanesultone, which is reacted with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF) to yield the desired sulfonyl chloride google.commdpi.com. A further method involves the oxidative chlorination of thiophane (tetrahydrothiophene) in the presence of water acs.org.

Once 4-chlorobutane-1-sulfonyl chloride is obtained, it can be reacted with dimethylamine (B145610) to form the target compound, this compound. This reaction is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and secondary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Step 1: Synthesis of 4-chlorobutane-1-sulfonyl chloride (example from 1,4-butanesultone)

Step 2: Synthesis of this compound

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of the precursor, 4-chlorobutane-1-sulfonyl chloride from 1,4-butanesultone, the reaction temperature and the choice of catalyst are key parameters. For instance, using dimethylformamide as a catalyst, the reaction with thionyl chloride is typically heated to around 70-80°C for several hours to ensure complete conversion mdpi.com.

In the subsequent sulfonamidation step, the reaction of 4-chlorobutane-1-sulfonyl chloride with dimethylamine is often performed at low temperatures (e.g., 0°C) to control the exothermicity of the reaction. The choice of solvent is also important, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) being commonly used. The molar ratio of dimethylamine to the sulfonyl chloride is typically greater than or equal to 2:1, with one equivalent acting as the nucleophile and the second as a scavenger for the generated HCl. Alternatively, an inorganic base such as triethylamine (B128534) or pyridine (B92270) can be used.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) |

| 1,4-butanesultone | Thionyl chloride | Dimethylformamide | 70-80 | ~58 |

| 4-chlorobutane-1-sulfonyl chloride | Dimethylamine | Tetrahydrofuran | 0 to 20 | High (inferred) |

Indirect Synthesis and Derivatization Routes

Indirect synthetic routes to this compound involve the formation of a butanesulfonamide scaffold first, followed by the introduction of the chlorine atom.

Transformation of Related Butanesulfonamide Scaffolds

An alternative approach is to first synthesize N,N-dimethylbutane-1-sulfonamide and then introduce the chlorine atom at the 4-position of the butyl chain. The synthesis of N,N-dimethylbutane-1-sulfonamide can be achieved by reacting butane-1-sulfonyl chloride with dimethylamine under similar conditions as described for the chloro-analogue.

The key challenge in this route is the selective chlorination of the terminal methyl group of the butyl chain.

Strategies for Halogenation and Sulfonamidation

The selective chlorination of an unactivated C-H bond in the presence of other functional groups is a synthetically challenging transformation. However, recent advances in organic synthesis have provided methods to achieve such selectivity.

One strategy involves free radical chlorination. Photochemical methods, often utilizing a radical initiator, can be employed to generate chlorine radicals that can abstract a hydrogen atom from the alkyl chain, followed by reaction with a chlorine source. The selectivity of this process can be influenced by the directing effects of the sulfonamide group. Research has shown that sulfamides can direct radical-mediated chlorination to specific positions on an alkyl chain chemrxiv.orgnih.gov. N-chloroamides have also been used for site-selective aliphatic C-H chlorination nih.govnih.gov. These methods could potentially be adapted for the selective chlorination of N,N-dimethylbutane-1-sulfonamide at the desired position.

Another approach could be the use of N-chlorosuccinimide (NCS) or other N-chloro reagents under photolytic or catalytic conditions to achieve selective chlorination. The reaction conditions, such as the choice of solvent and the presence of additives, would need to be carefully optimized to favor chlorination at the 4-position.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can help to reduce its environmental impact. One area of focus is the use of greener solvents. For the sulfonamidation step, exploring the use of water as a solvent, which has been shown to be effective for the synthesis of other sulfonamides, could be a viable green alternative.

Furthermore, the development of catalytic methods for both the synthesis of the sulfonyl chloride precursor and the final sulfonamide would be beneficial. For instance, catalytic amounts of a non-toxic catalyst for the conversion of 1,4-butanesultone to the sulfonyl chloride would be an improvement over stoichiometric reagents.

In the context of indirect synthesis, the use of visible-light-promoted photocatalysis for the chlorination step aligns with green chemistry principles by potentially reducing the need for harsh reagents and high temperatures researchgate.net. This approach can offer high selectivity and efficiency under mild conditions.

Scale-Up Considerations for Laboratory Research

When transitioning the synthesis of this compound and its analogues from a small, exploratory scale (milligram to gram) to a larger laboratory scale (multi-gram to kilogram), several critical factors must be addressed to ensure safety, efficiency, and reproducibility. The typical synthetic route involves the reaction of a sulfonyl chloride intermediate (4-chlorobutane-1-sulfonyl chloride) with a secondary amine (dimethylamine). The challenges in scaling this process primarily revolve around managing reaction energetics, optimizing work-up and purification procedures, and controlling the impurity profile.

A significant challenge in the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides is the exothermic nature of these reactions. mdpi.com What may be a manageable temperature increase in a small flask can become a significant safety hazard in a larger vessel due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation. This can lead to uncontrolled temperature spikes, promoting side reactions and degradation of both starting materials and products. For instance, the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid is a common side reaction that is exacerbated by poor temperature control during an exothermic reaction or a prolonged aqueous work-up. mdpi.comacs.org

Furthermore, reagent addition rates and mixing efficiency become paramount at a larger scale. A rapid addition that is feasible on a 1-gram scale may need to be replaced by a slow, controlled addition over several hours for a 100-gram scale reaction to maintain a stable internal temperature. Inefficient mixing in larger reactors can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent reaction progress and the formation of impurities. nih.gov

Purification strategies must also be reconsidered. While column chromatography is a powerful tool for purification at the milligram to gram scale, it is often impractical and costly for multi-gram or kilogram quantities in a laboratory setting. Developing a robust procedure that allows for product isolation via crystallization or precipitation is a key goal for a scalable process. acs.org This often requires careful solvent selection and control over cooling rates to achieve high purity and yield. The precipitation of salt by-products, such as triethylammonium (B8662869) chloride, can also complicate the isolation process on a larger scale. nih.gov

The following table illustrates typical adjustments and outcomes when scaling a representative sulfonamide synthesis in a batch process.

| Parameter | Small-Scale Synthesis (e.g., ~5-10 mmol) | Scaled-Up Synthesis (e.g., >100 mmol) |

|---|---|---|

| Reaction Vessel | Small round-bottom flask (50-100 mL) | Large multi-neck flask or jacketed reactor (2-5 L) |

| Temperature Control | Simple ice bath | Mechanical chiller/heater with overhead stirring |

| Reagent Addition | Manual addition via syringe over minutes | Controlled addition via dropping funnel over 1-2 hours |

| Reaction Time | Typically shorter (e.g., 1-3 hours) | Often longer due to controlled addition and slower heating/cooling |

| Work-up | Separatory funnel extraction | Large-volume liquid-liquid extraction; phase separation can be slower |

| Purification Method | Flash column chromatography | Crystallization, precipitation, or distillation |

| Typical Yield | Often higher due to efficient purification (e.g., 70-85%) | May be lower due to handling losses and less ideal purification (e.g., 60-75%). acs.org |

Recent advancements in chemical synthesis have highlighted continuous flow chemistry as a potent alternative to traditional batch processing for overcoming scale-up challenges. researchgate.net Flow reactors offer superior heat exchange, precise control over reaction time, and enhanced safety, which can lead to significant improvements in process efficiency.

| Process Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Production Example | ~65 g in 6.5 hours | ~500 g in 12 hours |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ mdpi.com | 0.139 g mL⁻¹ h⁻¹ mdpi.com |

| Heat Management | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio |

| Safety Profile | Higher risk due to large volume of reagents | Improved safety with small reaction volumes at any given time |

Chemical Reactivity and Transformation Studies of 4 Chloro N,n Dimethylbutane 1 Sulfonamide

Reactions Involving the Terminal Chloro Group

The presence of a primary alkyl chloride in 4-chloro-N,N-dimethylbutane-1-sulfonamide dictates its reactivity towards a variety of nucleophiles and bases. The electron-withdrawing nature of the distant sulfonamide group has a minor, but not insignificant, influence on the reaction pathways at the carbon-chlorine bond.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary nature of the carbon bearing the chlorine atom strongly favors the SN2 mechanism for nucleophilic substitution. In this pathway, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. SN1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides due to the instability of the resulting primary carbocation.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives. Common nucleophiles include alkoxides, cyanides, azides, and amines. The choice of solvent is crucial in these reactions, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) typically favoring the SN2 pathway by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself.

| Nucleophile (Nu-) | Product | Typical Reaction Conditions |

| RO- (Alkoxide) | 4-alkoxy-N,N-dimethylbutane-1-sulfonamide | NaOR in ROH or aprotic solvent |

| CN- (Cyanide) | 4-cyano-N,N-dimethylbutane-1-sulfonamide | NaCN or KCN in DMSO or DMF |

| N3- (Azide) | 4-azido-N,N-dimethylbutane-1-sulfonamide | NaN3 in DMF |

| R2NH (Amine) | 4-(dialkylamino)-N,N-dimethylbutane-1-sulfonamide | Excess amine, often with a non-nucleophilic base |

This table represents typical SN2 reactions for primary alkyl chlorides and the expected products for this compound.

Elimination Reactions

Elimination reactions, primarily following the E2 mechanism, compete with SN2 reactions, especially in the presence of strong, sterically hindered bases. The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon) by a base, simultaneously with the departure of the leaving group and the formation of a double bond.

For this compound, the use of a strong, bulky base such as potassium tert-butoxide (t-BuOK) would favor the formation of N,N-dimethylbut-3-ene-1-sulfonamide. The use of a less sterically hindered base, such as sodium ethoxide, would likely result in a mixture of substitution and elimination products, with the SN2 product often predominating for primary alkyl halides.

| Base | Major Product(s) | Typical Reaction Conditions |

| Potassium tert-butoxide (t-BuOK) | N,N-dimethylbut-3-ene-1-sulfonamide (E2) | t-BuOH, elevated temperature |

| Sodium ethoxide (NaOEt) | 4-ethoxy-N,N-dimethylbutane-1-sulfonamide (SN2) and N,N-dimethylbut-3-ene-1-sulfonamide (E2) | EtOH, elevated temperature |

This table illustrates the expected outcomes of elimination reactions with this compound under different basic conditions.

Organometallic Cross-Coupling Reactions

The terminal chloro group of this compound can participate in organometallic cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can facilitate these couplings.

Intramolecular cross-electrophile coupling reactions of sulfonamides with alkyl chlorides have been reported, typically utilizing nickel catalysis. rsc.orgsemanticscholar.org In a hypothetical intramolecular reaction, if a suitable nucleophilic site were present on the sulfonamide portion (which is not the case for the N,N-dimethyl derivative), cyclization could occur. For intermolecular reactions, catalysts such as those based on nickel or palladium can be used to couple this compound with various organometallic reagents, such as Grignard reagents (RMgX), organozinc reagents (R2Zn), or boronic acids (RB(OH)2) in Suzuki-Miyaura coupling.

| Coupling Partner | Catalyst System | Product |

| Aryl Grignard (ArMgBr) | Ni(dppp)Cl2 or similar Ni-phosphine complex | 4-aryl-N,N-dimethylbutane-1-sulfonamide |

| Alkylzinc halide (RZnX) | Pd(dba)2 with a phosphine (B1218219) ligand | 4-alkyl-N,N-dimethylbutane-1-sulfonamide |

| Arylboronic acid (ArB(OH)2) | Pd(PPh3)4 with a base | 4-aryl-N,N-dimethylbutane-1-sulfonamide |

This table provides examples of potential organometallic cross-coupling reactions involving this compound.

Transformations of the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally stable under many reaction conditions. However, it can undergo specific transformations, particularly cleavage under harsh conditions.

N-Alkylation and N-Acylation Reactions

For this compound, the nitrogen atom of the sulfonamide is already fully substituted with two methyl groups. Therefore, further N-alkylation or N-acylation is not possible without prior demethylation, which would require harsh conditions and is not a typical synthetic route. N-acylation is a common reaction for primary and secondary sulfonamides, often using acyl chlorides or anhydrides in the presence of a base, but this is not applicable to this N,N-disubstituted compound. semanticscholar.orgresearchgate.net

Hydrolysis and Cleavage Reactions

The N,N-dialkylsulfonamide group is known for its high stability towards hydrolysis. Both acidic and basic hydrolysis are generally slow and require forcing conditions, such as high temperatures and prolonged reaction times. The rate of hydrolysis is influenced by the pH of the medium. rsc.org

Cleavage of the sulfur-nitrogen bond in N,N-disubstituted sulfonamides is a challenging transformation. Reductive cleavage methods, sometimes employing strong reducing agents, can be used to remove the sulfonyl group and yield the corresponding amine. However, these methods are often substrate-dependent and may not be compatible with other functional groups in the molecule. Electrochemical methods have also been developed for the cleavage of certain sulfonamides. nih.gov Additionally, oxidative cleavage of the carbon-sulfur bond in organosulfur compounds, including sulfonamides, has been reported using specific catalytic systems. nih.gov

| Reaction | Reagents and Conditions | Product(s) |

| Acid Hydrolysis | Concentrated HCl or H2SO4, heat | Butane-1-sulfonic acid and dimethylamine (B145610) |

| Base Hydrolysis | Concentrated NaOH or KOH, heat | Sodium butane-1-sulfonate (B1229382) and dimethylamine |

| Reductive Cleavage | e.g., Sodium naphthalenide or other strong reducing agents | Butane (B89635) and dimethylamine (after workup) |

This table outlines potential hydrolysis and cleavage reactions of the sulfonamide moiety in this compound.

Reductive Transformations

Reductive processes targeting this compound can selectively occur at two primary sites: the carbon-chlorine bond or the sulfur-nitrogen bond of the sulfonamide group.

The most common reductive transformation for a chloroalkane is reductive dehalogenation, which replaces the chlorine atom with a hydrogen atom. This can be achieved using various reagents and catalytic systems. For instance, metal-mediated reductions are effective for the hydrodehalogenation of organic halides. engineering.org.cn Similarly, methods utilizing sodium sulfite (B76179) in an aqueous medium have been developed for the reductive dehalogenation of certain halogenated aromatic compounds. rsc.org While specific studies on this compound are not prevalent, analogous reactions suggest that reagents like catalytic palladium on carbon with a hydrogen source, or dissolving metal reductions, could facilitate the conversion to N,N-dimethylbutane-1-sulfonamide. The efficiency of such reactions can sometimes be influenced by the presence of other functional groups within the molecule. nih.gov

Alternatively, the sulfonamide moiety itself can undergo reductive cleavage. This is a more challenging transformation as the S-N bond is typically robust. However, potent reducing agents and specific methodologies have been developed for this purpose. Methods employing neutral organic super-electron-donors have been shown to cleave the N-S bond in activated sulfonamides. strath.ac.uk Such transformations would yield an amine (N,N-dimethylamine) and a sulfinate derivative, fundamentally altering the molecular structure. It is important to note that conditions required for sulfonamide cleavage are generally harsh and may not be compatible with other functional groups.

| Transformation Type | Reagent/System (Analogous) | Expected Product |

| Reductive Dehalogenation | Catalytic H₂, Metal Hydrides | N,N-dimethylbutane-1-sulfonamide |

| Reductive N-S Cleavage | Super-Electron-Donor | N,N-dimethylamine & Butane-1-sulfinate |

Reactions of the Butane Carbon Chain

The butane chain of this compound presents opportunities for further chemical modification, including functionalization at various carbon positions and intramolecular cyclization.

Functionalization at Other Carbon Positions

Direct functionalization of the C-H bonds at the C2 or C3 positions of the butane chain is challenging due to their unactivated, aliphatic nature. Such transformations typically require harsh conditions or specialized catalytic systems that can overcome the high bond dissociation energy of sp³ C-H bonds. yale.edu

One potential avenue for functionalization is through radical-mediated reactions. nih.govresearchgate.netresearchgate.net Under radical conditions, it is conceivable that a hydrogen atom could be abstracted from the butane backbone, creating a carbon-centered radical. This intermediate could then be trapped by various radical acceptors to introduce new functional groups. For example, nitrogen-centered radicals have been used to install sulfonamide units onto alkyl chains. rsc.org While this specific substrate has not been detailed in such transformations, the general principles of radical chemistry suggest this as a plausible, albeit likely non-selective, route to functionalization.

Another approach involves leveraging the directing ability of the sulfonamide group. While the directing effect of sulfonamides in C-H activation is most commonly observed in the ortho-position of aryl sulfonamides, researchgate.netnih.govnih.gov research into the functionalization of aliphatic chains directed by sulfonamides is an area of ongoing investigation. Such methods could potentially offer a route to selectively introduce functionality at positions proximal to the sulfonamide group.

Cyclization Reactions

The most prominent reaction of the butane carbon chain in this compound is intramolecular cyclization. The presence of a nucleophilic nitrogen atom (within the sulfonamide) and an electrophilic carbon atom bearing a chlorine leaving group at the C4 position sets the stage for an intramolecular nucleophilic substitution.

This type of reaction is a well-established method for the synthesis of cyclic sulfonamides, known as sultams. nih.govchemrxiv.org In this case, the reaction would proceed via the attack of the sulfonamide nitrogen on the carbon bearing the chlorine atom, displacing the chloride ion and forming a new N-C bond. This process would result in the formation of a six-membered cyclic sulfonamide, specifically N,N-dimethyl-1,2-thiazepane-1,1-dioxide. The synthesis of seven-membered ε-sultams (1,2-thiazepan-6-one 1,1-dioxides) has been achieved through an intramolecular sulfa-Dieckmann condensation, which involves the cyclization of sulfonamides bearing a terminal ester group. chemrxiv.org While the starting material and mechanism differ, it demonstrates the feasibility of forming seven-membered sultam rings.

The reaction is typically promoted by a base, which may deprotonate the sulfonamide nitrogen if it were secondary (N-H). However, for a tertiary sulfonamide like the target compound, the reaction would likely proceed via a direct SN2 pathway, potentially requiring thermal conditions or Lewis acid catalysis to facilitate the departure of the chloride. The synthesis of various sultams through intramolecular alkylation of sulfonamides bearing a leaving group is a common synthetic strategy. nih.gov

| Reactant | Conditions (Analogous) | Product | Ring Size |

| 4-chloro-N-alkylbutane-1-sulfonamide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | N-alkyl-1,2-thiazolidine-1,1-dioxide | 5-membered |

| 4-bromo-N-alkylbutane-1-sulfonamide | Base (e.g., t-BuOK), Solvent (e.g., DMF) | N-alkyl-1,2-thiazolidine-1,1-dioxide | 5-membered |

| This compound | Heat or Lewis Acid | N,N-dimethyl-1,2-thiazepane-1,1-dioxide | 6-membered |

Multi-Component Reactions and Complex Transformations

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govsemanticscholar.org The participation of this compound in such reactions is limited by its structure, particularly the fully substituted sulfonamide nitrogen.

Prominent MCRs like the Ugi and Passerini reactions typically require a primary amine and a carboxylic acid as components, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While sulfonamides can sometimes act as surrogates for carboxylic acids or participate as the amine component if they are primary (RSO₂NH₂), rsc.orgmdpi.com the N,N-dimethyl substitution in the target molecule precludes its direct participation as the amine component in a classical Ugi reaction.

However, the chloroalkyl chain offers potential for post-MCR modifications or for the molecule to act as an alkylating agent in a more complex, tandem reaction sequence. For example, a primary sulfonamide analogue could participate in an Ugi reaction, and the resulting product, now containing a 4-chlorobutyl group, could undergo a subsequent intramolecular cyclization. Chloroacetic acid has been successfully used as a component in Ugi and Passerini reactions, demonstrating that haloalkanes can be incorporated into MCR products. nih.gov This suggests that a bifunctional reactant containing both a sulfonamide (or a group that can be converted to one) and a haloalkyl chain could be designed for use in MCRs to generate complex heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

To conduct a thorough structural elucidation of 4-chloro-N,N-dimethylbutane-1-sulfonamide, a suite of NMR experiments would be necessary. This would involve acquiring and interpreting ¹H NMR, ¹³C NMR, and various 2D NMR spectra.

Proton NMR (¹H NMR)

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the butyl chain and the N,N-dimethyl groups. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons. For instance, the protons closest to the electron-withdrawing sulfonyl group and the chlorine atom would be expected to resonate at a lower field (higher ppm).

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and proximity to electronegative atoms. The carbon attached to the sulfonyl group and the carbon bonded to the chlorine atom would be expected to have characteristic chemical shifts.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the butyl chain, confirming the connectivity of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Dynamic NMR and Conformational Analysis

Studies on related sulfonamides have shown that hindered rotation around the S-N bond can lead to dynamic processes observable by NMR. chemimpex.comnih.gov Variable temperature NMR experiments could potentially reveal information about the conformational dynamics of this compound, such as the energy barrier to rotation around the S-N bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be a key technique for confirming the molecular weight and elemental composition of the compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous determination of its elemental formula (C₆H₁₄ClNO₂S). This is a critical step in confirming the identity of a newly synthesized compound. Analysis of the isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would further support the proposed structure. The fragmentation patterns observed in the MS/MS spectrum would offer valuable information about the compound's structure and stability.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing its resulting product ions. nih.govescholarship.org For this compound, MS/MS analysis provides characteristic fragmentation patterns that confirm its molecular structure.

In a typical electrospray ionization (ESI) MS/MS experiment in positive ion mode, the molecule would first be protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely induce fragmentation at the most labile bonds. youtube.com Based on established fragmentation pathways for sulfonamides and alkyl halides, several key product ions can be predicted. nih.govresearchgate.netmiamioh.edu

A primary fragmentation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond, a common fragmentation route for sulfonamides. nih.govresearchgate.net This can lead to the formation of a dimethylaminosulfonyl cation or related fragments. Another significant fragmentation would involve the alkyl chain. Alpha-cleavage next to the sulfur atom could lead to the loss of the chlorobutyl group. Furthermore, the chlorobutyl chain itself can undergo fragmentation, such as the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl), or cleavage at various points along the carbon chain, leading to a series of smaller fragment ions. libretexts.orglibretexts.org

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Varies | C₄H₈Cl• | Cleavage of the C-S bond |

| [M+H]⁺ | Varies | SO₂ | Loss of sulfur dioxide |

| [M+H]⁺ | Varies | (CH₃)₂NH | Loss of dimethylamine (B145610) from S-N cleavage |

| [M+H]⁺ | Varies | HCl | Loss of hydrogen chloride from the alkyl chain |

Note: The exact m/z values depend on the specific atoms retained in the charged fragment. The table outlines plausible fragmentation pathways based on the analysis of similar structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are crucial for identifying functional groups and gaining insights into the molecule's conformational state. ksu.edu.sa

The IR and Raman spectra of this compound are dominated by absorptions and scattering signals characteristic of its constituent functional groups. The sulfonamide group (SO₂N) gives rise to strong and distinct bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. nih.gov

The carbon-sulfur (C-S) stretch is expected in the 800-600 cm⁻¹ range. The N,N-dimethyl substitution is confirmed by C-H stretching and bending modes from the methyl groups. The butane (B89635) chain will exhibit characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1470-1350 cm⁻¹ region. Finally, the carbon-chlorine (C-Cl) bond will produce a stretching vibration, typically found in the 800-600 cm⁻¹ region of the spectrum. osti.gov

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2980-2850 | Strong | Medium-Strong |

| S=O Asymmetric Stretch | 1370-1330 | Very Strong | Medium |

| C-H Bend (CH₂, CH₃) | 1470-1350 | Medium | Medium |

| S=O Symmetric Stretch | 1180-1160 | Very Strong | Strong |

| S-N Stretch | 970-940 | Medium | Medium |

| C-S Stretch | 800-600 | Medium | Strong |

While high-energy vibrations identify functional groups, the lower-energy "fingerprint" region of the vibrational spectrum is highly sensitive to the molecule's specific three-dimensional conformation. researchgate.net For this compound, rotational isomers (conformers) can exist due to rotation around the C-S, S-N, and various C-C bonds.

Studies on related sulfonamides have shown that the precise frequencies of C-S and S=O stretching modes, as well as skeletal bending modes, can shift depending on the molecular conformation, such as the dihedral angle between the alkyl chain and the sulfonamide group. nih.govahievran.edu.tr By comparing experimentally obtained spectra with theoretical spectra calculated for different stable conformers (using methods like Density Functional Theory), it is possible to deduce the predominant conformation of the molecule in a given state (e.g., solid or in solution). mdpi.com The flexibility of the butyl chain adds complexity, but also provides a rich source of conformational information in the vibrational spectra.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study would yield accurate measurements of all bond lengths, bond angles, and torsion angles. nih.gov For instance, it would precisely define the geometry of the sulfonamide group, which is known to be relatively rigid. wikipedia.org Based on studies of other aliphatic sulfonamides, the sulfur atom is expected to have a tetrahedral geometry. unifi.it The analysis would also reveal the preferred conformation of the 4-chlorobutyl chain in the crystal lattice, including the torsion angles that define its shape.

Furthermore, X-ray diffraction analysis elucidates how molecules pack together in the crystal. researchgate.net For this compound, which lacks traditional hydrogen bond donors, the crystal packing would be governed by weaker intermolecular forces such as dipole-dipole interactions (originating from the polar SO₂ and C-Cl groups) and van der Waals forces between the alkyl chains. This information is critical for understanding the physical properties of the solid material.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like sulfonamides. mdpi.com A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this compound. researchgate.netwu.ac.th

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) or C8 column, would be used. mdpi.comnanobioletters.com The mobile phase would consist of a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition over time) could be employed to achieve optimal separation. nih.gov

Given that the aliphatic sulfonamide lacks a strong UV chromophore, detection can be a challenge. nih.gov While UV detection at low wavelengths (~210-230 nm) might be possible, more universal detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS) would provide higher sensitivity and specificity. nanobioletters.comnih.gov The method would be validated for parameters like linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability for purity assessment. wu.ac.th

Table 3: Exemplary HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with 0.1% formic acid for LC-MS compatibility) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient: e.g., Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5-10 µL |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural characteristics through its distinct fragmentation patterns. While specific research detailing the comprehensive GC-MS analysis of this compound is not extensively published, a detailed understanding of its expected behavior can be extrapolated from the well-documented analysis of structurally related compounds, namely alkyl sulfonamides and chlorinated alkanes.

The process involves introducing a sample of this compound into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a heated capillary column. The separation of the compound from any impurities is achieved based on its differential partitioning between the stationary phase lining the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), and a detector records the abundance of each fragment. The resulting mass spectrum serves as a molecular fingerprint, providing valuable clues to the compound's structure.

For this compound, the molecular ion peak, representing the intact molecule with one electron removed, would be expected. However, due to the energetic nature of electron ionization, this peak may be of low abundance or absent altogether. The most valuable information for structural elucidation comes from the predictable fragmentation of the molecule.

Key fragmentation pathways for this compound can be predicted based on the fragmentation of similar structures. The presence of chlorine is often indicated by isotopic peaks for chlorine-containing fragments, with the characteristic ~3:1 ratio of the 35Cl and 37Cl isotopes. docbrown.infodocbrown.info

The fragmentation of the chlorobutane chain is expected to yield characteristic ions. For instance, the loss of a chlorine radical is a common fragmentation pathway for alkyl chlorides. bartleby.com Cleavage of the carbon-carbon bonds within the butyl chain would also be anticipated, leading to a series of alkyl fragments. The mass spectrum of 1-chlorobutane, for example, shows prominent peaks corresponding to the loss of HCl and various alkyl fragments. docbrown.infochemicalbook.com

The N,N-dimethylsulfonamide group also contributes significantly to the fragmentation pattern. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines and related compounds. docbrown.infolibretexts.org This would result in the formation of a stable dimethylaminosulfonyl cation or related fragments. Studies on the mass spectrometry of N-alkylbenzenesulfonamides have shown characteristic fragmentation patterns, including rearrangements and specific cleavages of the sulfonamide moiety. nih.gov

By analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecule's structure can be constructed. The following table outlines the predicted key fragments for this compound based on the known fragmentation of analogous compounds.

| Predicted Fragment Ion | Structure | m/z (for 35Cl) | Predicted Origin |

| [M]+• | [C6H14ClNO2S]+• | 200 | Molecular Ion |

| [M - Cl]+ | [C6H14NO2S]+ | 164 | Loss of chlorine radical |

| [C4H8Cl]+ | [CH2CH2CH2CH2Cl]+ | 91 | Cleavage of the C-S bond |

| [SO2N(CH3)2]+ | [SO2N(CH3)2]+ | 108 | Cleavage of the C-S bond |

| [N(CH3)2]+ | [N(CH3)2]+ | 44 | Alpha-cleavage at the sulfonamide group |

| [C4H8]+• | [CH2CH2CH=CH2]+• | 56 | Loss of HCl from the butyl chain fragment |

It is important to note that the actual observed mass spectrum could be influenced by the specific GC-MS conditions, such as the ionization energy and the temperature of the ion source. For definitive identification, comparison with a reference standard of this compound is essential.

Theoretical and Computational Investigations of 4 Chloro N,n Dimethylbutane 1 Sulfonamide

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. However, for 4-chloro-N,N-dimethylbutane-1-sulfonamide, specific computational data is not available in the current body of scientific literature.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding of this compound would typically involve the examination of bond lengths, bond angles, and dihedral angles, providing insights into the molecule's geometry. The nature of the covalent bonds, particularly the sulfur-nitrogen and carbon-chlorine bonds, would be of significant interest. Such an analysis would require de novo computational studies.

Molecular Orbital Theory and Frontier Orbitals

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. An investigation into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound would be crucial for predicting its reactivity. The energy gap between the HOMO and LUMO would offer insights into its kinetic stability and electronic transitions. Without specific calculations, any discussion on this topic would be purely speculative.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound would dictate its electrostatic potential. This, in turn, would influence its intermolecular interactions and how it interacts with other molecules. Mapping the electrostatic potential would highlight regions of positive and negative charge, which are critical for understanding its chemical behavior. As with other quantum chemical properties, this information is not currently available.

Conformational Analysis and Energy Landscapes: An Open Question

The flexibility of the butyl chain in this compound suggests a complex conformational landscape. Identifying the most stable conformers and the energy barriers between them is essential for a complete understanding of the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are computational methods used to explore the conformational space of molecules. These techniques could be employed to identify low-energy conformations of this compound and to simulate its dynamic behavior over time. Such studies would provide valuable information about its flexibility and the preferred spatial arrangements of its atoms. To date, no such simulations have been reported in the literature.

Ab Initio and Density Functional Theory (DFT) Conformational Studies

For a more accurate determination of the conformational preferences and energy landscapes, ab initio and Density Functional Theory (DFT) methods would be necessary. These quantum mechanical approaches provide a more rigorous treatment of electronic structure and are essential for obtaining reliable energetic information about different conformers. The application of these methods to this compound is a promising avenue for future research.

Due to a lack of specific research data on the reaction pathways and computational analysis of this compound, a detailed article on its theoretical and computational investigations as outlined cannot be generated at this time.

Extensive searches for scholarly articles and computational chemistry studies focusing on "this compound" did not yield specific results regarding its reaction pathway modeling, transition state analysis, DFT-based mechanistic elucidation, or activation energy and reaction rate predictions. The available scientific literature does not appear to contain the detailed research findings required to construct an article that adheres to the user's specific and detailed outline.

General information on computational studies of other sulfonamide compounds is available, but per the user's strict instructions to focus solely on "this compound," this information cannot be used as a substitute. To provide a scientifically accurate and authoritative article, specific research on the target compound is necessary. Without such dedicated studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be created. Further research and publication of computational studies on this compound are needed before a comprehensive and accurate article on this topic can be written.

Mechanistic Studies of Reactions Involving 4 Chloro N,n Dimethylbutane 1 Sulfonamide

Kinetics and Thermodynamics of Key Transformations

A fundamental aspect of understanding any chemical reaction is the study of its kinetics and thermodynamics. For 4-chloro-N,N-dimethylbutane-1-sulfonamide, this would involve examining the rates of its characteristic reactions, such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the sulfonamide group.

Key Kinetic Parameters:

Rate Constants (k): Quantitative measures of reaction speed under specific conditions.

Activation Energy (Ea): The minimum energy required to initiate a reaction.

Pre-exponential Factor (A): Related to the frequency of molecular collisions in the correct orientation.

Thermodynamic Data of Interest:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Entropy of Reaction (ΔS): A measure of the change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction.

Currently, there is a lack of published data tables detailing these kinetic and thermodynamic parameters for reactions involving this compound.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism often hinges on the identification and characterization of transient species known as reaction intermediates. For a molecule like this compound, potential intermediates could include carbocations, radical species, or transient addition-elimination complexes, depending on the reaction conditions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial in identifying these short-lived species. However, no specific studies detailing the isolation or spectroscopic characterization of intermediates in reactions of this compound are currently available.

Stereochemical Investigations and Selectivity Control

The presence of a stereocenter in a reactant or the formation of one in a product necessitates stereochemical investigation. While this compound itself is achiral, its reactions could potentially generate chiral products. Understanding the stereoselectivity (enantioselectivity or diastereoselectivity) of such reactions would be a key area of mechanistic study.

Research in this area would focus on:

Determining the stereochemical outcome of reactions.

Developing methods to control the stereoselectivity, for instance, through the use of chiral catalysts or auxiliaries.

At present, there are no published investigations into the stereochemical aspects of reactions involving this compound.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow its fate in the products, providing definitive evidence for proposed mechanistic pathways. For this compound, isotopic labeling could be used to, for example, confirm the site of nucleophilic attack.

Despite its utility, a review of the scientific literature reveals no isotopic labeling studies specifically focused on the reaction mechanisms of this compound.

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

The choice of catalyst and solvent can profoundly influence the rate, yield, and even the mechanistic pathway of a chemical reaction.

Catalysis:

Acid or Base Catalysis: Could facilitate nucleophilic substitution or elimination reactions.

Transition Metal Catalysis: Could enable novel transformations not accessible through thermal reactions.

Solvent Effects:

Polar Protic vs. Aprotic Solvents: The polarity and hydrogen-bonding capability of a solvent can stabilize or destabilize reactants, transition states, and intermediates to different extents, thereby altering the reaction kinetics.

Systematic studies are required to map out the effects of different catalysts and solvents on the reactivity of this compound. Such data would not only provide mechanistic insights but also be invaluable for optimizing synthetic procedures. However, specific research detailing these effects for the title compound is not currently available.

Applications of 4 Chloro N,n Dimethylbutane 1 Sulfonamide in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The unique molecular architecture of 4-chloro-N,N-dimethylbutane-1-sulfonamide, featuring a reactive primary alkyl chloride and a stable sulfonamide moiety, positions it as a potentially valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for sequential or one-pot transformations, enabling the construction of complex molecular frameworks.

Precursor for Complex Heterocyclic Systems

The 4-chlorobutyl group in this compound is a key feature that could be exploited for the synthesis of various saturated nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic compounds, and the presence of a nucleophilic nitrogen atom within the sulfonamide group and an electrophilic carbon atom at the other end of the butyl chain makes this compound a prime candidate for such transformations.

For instance, under basic conditions, the nitrogen atom of a related primary or secondary sulfonamide could undergo an intramolecular nucleophilic substitution with the terminal chloride, leading to the formation of a five-membered saturated heterocycle, a pyrrolidine (B122466) ring, bearing a sulfonyl group. While the N,N-dimethyl substitution in the target compound prevents this direct cyclization, modifications of the synthetic route using a related monosubstituted or unsubstituted sulfonamide could yield such heterocyclic structures. These pyrrolidine derivatives are common motifs in many biologically active compounds and natural products.

Hypothetical Reaction Scheme for Heterocycle Formation

| Reactant | Reagents and Conditions | Product | Heterocyclic System |

|---|---|---|---|

| N-(4-chlorobutyl)methanesulfonamide | Strong base (e.g., NaH), THF, reflux | 1-(methylsulfonyl)pyrrolidine | Pyrrolidine |

Intermediate in Multi-Step Total Syntheses

In the context of multi-step total synthesis of complex natural products or pharmaceutical agents, this compound could serve as a crucial intermediate. The sulfonamide group can act as a protecting group for an amine or as a directing group in various chemical transformations, while the chloroalkyl chain allows for the introduction of further complexity.

For example, the chloride could be displaced by a variety of nucleophiles, such as carbanions, azides, or cyanides, to elongate the carbon chain or introduce new functional groups. The robust nature of the N,N-dimethylsulfonamide group would likely allow it to withstand a range of reaction conditions, making it a reliable component in a lengthy synthetic sequence.

Scaffold for Ligand Design in Catalysis

The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound offers a potential scaffold for the synthesis of new chiral and achiral ligands. The terminal chloride provides a handle for the introduction of coordinating groups, such as phosphines, amines, or other heteroatomic functionalities.

For instance, reaction with a chiral amine could introduce a stereocenter, and subsequent derivatization could lead to a bidentate or tridentate ligand. The sulfonamide portion could also play a role in the ligand's electronic properties or its coordination to a metal center. The conformational rigidity that can be imparted by the sulfonamide group is also a desirable feature in ligand design, as it can lead to higher enantioselectivity in asymmetric catalysis.

Potential in Polymer Chemistry and Functional Materials Development

The dual functionality of this compound also suggests its potential utility in the field of polymer chemistry and the development of novel functional materials. The chloroalkyl group can participate in polymerization reactions, while the sulfonamide moiety can impart specific properties to the resulting polymer.

Incorporation into Polymer Backbones or Side Chains

One potential application is the incorporation of this compound into polymer structures. The 4-chlorobutyl group could react with suitable difunctional monomers to form a polymer backbone. For example, in a polycondensation reaction with a diamine, the chloro group would be displaced to form a repeating unit containing the N,N-dimethylsulfonamide group.

Alternatively, the compound could be used to functionalize existing polymers. The chloro group could react with nucleophilic sites on a pre-formed polymer backbone, thereby grafting the N,N-dimethylbutane-1-sulfonamide unit as a side chain. The presence of the sulfonamide group in the polymer could enhance properties such as thermal stability, solubility, or adhesion.

Development of Specialty Monomers

This compound could also be chemically modified to create novel specialty monomers. For example, elimination of HCl could potentially yield a butenyl sulfonamide, which could then be subjected to vinyl polymerization. Alternatively, reaction of the chloride with a molecule containing a polymerizable group, such as an acrylate (B77674) or a vinyl group, would result in a monomer that could be incorporated into a variety of polymer systems.

The resulting polymers, containing the N,N-dimethylsulfonamide functionality, could find applications in areas such as specialty coatings, membranes, or as polymer-supported catalysts, where the sulfonamide group could provide specific interactions or catalytic activity.

Despite a comprehensive search for scholarly articles, patents, and technical reports, no specific information was found for the chemical compound “this compound” regarding its applications in advanced chemical synthesis, materials science, analytical methodologies, or supramolecular chemistry.

The search yielded results for structurally similar but distinct compounds, including "4-Chloro-N,N-dimethylbutanamide," "4-Chloro-N,N-dimethylbenzamide," and various other sulfonamide derivatives. However, detailed research findings, data tables, or specific examples of use for "this compound" in the requested contexts are not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on the chemical compound “this compound.” Attempting to extrapolate information from related compounds would not meet the required standard of accuracy and specificity for the requested subject.

Future Research Directions and Unexplored Avenues for 4 Chloro N,n Dimethylbutane 1 Sulfonamide

Novel Synthetic Strategies and Methodologies

The classical synthesis of sulfonamides, involving the reaction of a sulfonyl chloride with a primary or secondary amine, serves as a foundational method. frontiersrj.comekb.eg However, future research will likely pivot towards more efficient, sustainable, and versatile synthetic strategies for preparing 4-chloro-N,N-dimethylbutane-1-sulfonamide.

One promising direction is the development of transition metal-catalyzed C-H sulfonamidation . This would allow for the direct conversion of a C-H bond in a precursor molecule to a C-S bond, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides. Such methods could offer a more atom-economical and greener route to the target compound. thieme-connect.com

Another area of exploration lies in flow chemistry . The synthesis of this compound in a continuous flow system could offer significant advantages in terms of safety, scalability, and reaction control. The precise management of reaction parameters in a microreactor could lead to higher yields and purity, minimizing the formation of byproducts.

Furthermore, electrochemical synthesis presents an intriguing possibility. rsc.org Utilizing electricity to drive the sulfonamidation reaction could reduce the reliance on chemical oxidants and reagents, aligning with the principles of green chemistry. The development of an electrochemical method for the direct synthesis of aliphatic sulfonamides from thiols and amines is a viable and innovative research avenue. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Transition Metal-Catalyzed C-H Sulfonamidation | Increased atom economy, use of simpler starting materials, reduced waste. thieme-connect.com |

| Flow Chemistry | Enhanced reaction control, improved safety, easier scalability, higher purity. |

| Electrochemical Synthesis | Reduced use of chemical reagents, milder reaction conditions, environmentally friendly. rsc.org |

| One-Pot Reactions from Thiols | Streamlined process, in-situ generation of intermediates, improved efficiency. ekb.egrsc.org |

Discovery of Unprecedented Chemical Reactivity

The reactivity of the sulfonamide group is well-established in many contexts, but the specific combination of an aliphatic chain and a terminal chloride in this compound opens doors to unexplored chemical transformations.

Future research could focus on the intramolecular cyclization of this compound. The presence of the terminal chloro group and the sulfonamide moiety could enable the formation of novel heterocyclic structures, such as cyclic sulfonamides (sultams), which are of interest in medicinal chemistry. The conditions required to induce such cyclizations and the characterization of the resulting products would be a key research focus.

The sulfonamide group as a directing group in C-H activation reactions is another area ripe for exploration. The development of catalytic systems that can selectively functionalize the butane (B89635) chain by utilizing the directing-group ability of the sulfonamide could lead to a range of novel derivatives with potentially interesting biological or material properties.

Additionally, the reactivity of the N,N-dimethyl moiety could be further investigated. While often considered relatively inert, these groups could potentially participate in novel rearrangements or functionalization reactions under specific catalytic conditions, leading to unprecedented molecular scaffolds.

Advancements in Theoretical and Computational Understanding

Computational chemistry is a powerful tool for predicting and understanding molecular properties and reactivity. mdpi.comscilit.com For this compound, theoretical studies can provide invaluable insights and guide experimental work.

Future computational research could focus on:

Conformational Analysis: A detailed understanding of the conformational landscape of the flexible butane chain and its influence on the molecule's properties and reactivity.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for novel synthetic routes and reactivity patterns, such as the aforementioned cyclization reactions. mdpi.com

Predictive Modeling of Properties: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material properties of derivatives of this compound, thereby accelerating the discovery process.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, guiding the design of more potent analogs. rsc.orgnih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, and reaction energetics. mdpi.com |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with solvent or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. rsc.orgnih.gov |

Emerging Applications in Non-Pharmacological Fields

While sulfonamides are predominantly known for their medicinal applications, there is a growing interest in their use in other areas. ajchem-b.com Future research on this compound could unveil its potential in non-pharmacological fields.

Materials Science: The sulfonamide group can influence the properties of polymers. Investigating the incorporation of this compound as a monomer or an additive in polymer synthesis could lead to new materials with tailored properties, such as improved thermal stability or altered solubility.

Agrochemicals: The structural motifs present in this compound could be explored for potential herbicidal or pesticidal activity. Screening its effects on various plant and insect species could open up new avenues in agrochemical research.

Coordination Chemistry: The sulfonamide group can act as a ligand for metal ions. tandfonline.commdpi.com The synthesis and characterization of metal complexes with this compound could lead to new catalysts or materials with interesting magnetic or optical properties. tandfonline.commdpi.com

Challenges and Opportunities in Sulfonamide Chemistry

The broader field of sulfonamide chemistry faces both challenges and exciting opportunities that are relevant to the future study of this compound. researchgate.net

A significant challenge is overcoming the issue of drug resistance in medicinal applications of sulfonamides. tandfonline.comijpsjournal.com While this is more pertinent to antibacterial sulfonamides, understanding the mechanisms of resistance can inform the design of novel sulfonamide-based compounds that circumvent these issues.

Another challenge is the development of more sustainable and environmentally benign synthetic methods. thieme-connect.com This presents an opportunity for innovation in green chemistry, moving away from traditional methods that use harsh reagents and solvents.

The vast and underexplored chemical space of aliphatic sulfonamides represents a major opportunity . By focusing on compounds like this compound, researchers can uncover new fundamental chemistry and potentially discover molecules with novel applications that have been overlooked in the historical focus on aromatic sulfonamides. The versatility of the sulfonamide functional group ensures its continued relevance in modern chemical research. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N,N-dimethylbutane-1-sulfonamide, and how do reaction conditions affect yields?

- Methodological Answer : The synthesis typically involves sulfonylation of dimethylamine derivatives with chlorinated sulfonyl precursors. For example, chlorosulfonic acid can react with intermediates in dichloromethane (DCM)/water under sodium carbonate catalysis, achieving yields of 47–98% depending on amine selection . Alternatively, sodium hypochlorite-mediated chlorination of N,N-dimethylaniline derivatives in polar aprotic solvents (e.g., DMSO) has shown moderate yields (~17%), though byproduct formation necessitates purification via column chromatography . Table 1 : Synthetic Routes and Yields

| Reagents | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorosulfonic acid | DCM/H₂O | Na₂CO₃ | 47–98 | |

| NaOCl | DMSO | None | 17 |

Q. Which spectroscopic techniques are recommended for structural validation of this compound?

- Methodological Answer :

- FT-IR : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .

- NMR : ¹H NMR reveals dimethylamine protons (δ 2.8–3.1 ppm) and aromatic/chlorinated carbon environments. ¹³C NMR confirms sulfonamide quaternary carbon (δ 45–55 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for distinguishing regioisomers (e.g., Cl vs. methyl group positioning) .

Q. How does solvent polarity influence the compound’s stability during storage?

- Methodological Answer : Non-polar solvents (e.g., hexane) minimize hydrolysis of the sulfonamide group, while polar solvents (e.g., methanol) accelerate degradation. Stability assays using HPLC-PDA at 25°C show <5% degradation in hexane over 30 days vs. >20% in methanol .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for sulfonamide derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and solvation effects. For example, solvation free energy (ΔG_solv) in water vs. DMSO predicts nucleophilic substitution pathways, explaining discrepancies in reaction rates . Molecular dynamics simulations further validate solvent-shell interactions affecting activation barriers .

Q. What experimental strategies differentiate cytotoxic vs. antimicrobial effects in sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Assays : Test cytotoxicity (IC₅₀) on mammalian cell lines (e.g., HEK293) and antimicrobial activity (MIC) on bacterial strains (e.g., E. coli). Contradictions arise if IC₅₀ < MIC, suggesting non-specific toxicity .

- Target-Specific Profiling : Use enzyme inhibition assays (e.g., carbonic anhydrase for antimicrobial activity) alongside apoptosis markers (e.g., caspase-3 for cytotoxicity) to isolate mechanisms .

Q. How do crystallographic studies address discrepancies in reported crystal packing motifs?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (113 K) reduces thermal motion artifacts, resolving packing ambiguities. For example, hydrogen-bonding networks in sulfonamides (e.g., N–H⋯O=S interactions) vary with substituents, clarified via Hirshfeld surface analysis .

Table 2 : Key Crystallographic Parameters

| Compound | Space Group | R Factor | Key Interactions | Reference |

|---|---|---|---|---|

| 4-Chloro derivative | P2₁/c | 0.057 | N–H⋯O=S, π-π stacking | |

| Nitro-substituted analog | C2/c | 0.049 | Cl⋯Cl halogen bonds |

Q. What advanced chromatographic methods resolve co-elution issues in purity analysis?

- Methodological Answer :

- 2D-LC/MS : Couples hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar byproducts (e.g., hydrolyzed sulfonamides) .

- GC-CI-MS : Chemical ionization with methane improves detection of low-volatility impurities (e.g., regioisomers) at ppm levels .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from standardized assays (e.g., CLSI guidelines for antimicrobial testing) to identify outliers .

- Structural-Activity Landscapes : Use QSAR models to correlate substituent effects (e.g., Cl position) with activity trends, resolving outliers via steric/electronic descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.